

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(1-Fmoc-piperidin-2-YL)-acetic acid

Cat. No.: B062923

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid is a chiral building block integral to synthetic organic chemistry, with significant applications in medicinal chemistry and drug development. Its unique structure, featuring a piperidine ring protected by a fluorenylmethoxycarbonyl (Fmoc) group and bearing an acetic acid moiety, makes it a valuable component in the synthesis of peptidomimetics and other complex molecular architectures. The "(R)" designation specifies the stereochemistry at the second position of the piperidine ring, a critical factor in determining its biological activity and interactions with chiral targets such as enzymes and receptors.

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **(R)-(1-Fmoc-piperidin-2-YL)-acetic acid**, tailored for professionals in research and pharmaceutical development.

Core Chemical Properties

A summary of the key chemical and physical properties of **(R)-(1-Fmoc-piperidin-2-YL)-acetic acid** is presented below. This data is essential for its handling, characterization, and application in synthetic protocols.

Property	Value	Source(s)
IUPAC Name	2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid	N/A
CAS Number	193693-63-9	[1]
Molecular Formula	C ₂₂ H ₂₃ NO ₄	[1]
Molecular Weight	365.42 g/mol	N/A
Appearance	White to off-white solid; Lyophilized powder	[2]
Melting Point	No experimental data available	N/A
Boiling Point (Predicted for (S)-enantiomer)	575.0 ± 23.0 °C	[3]
Density (Predicted for (S)-enantiomer)	1.252 ± 0.06 g/cm ³	[3]
Solubility	Generally soluble in polar aprotic solvents like DMF and NMP. Sparingly soluble in water. [1] [4] [5]	[1] [4] [5]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of **(R)-(1-Fmoc-piperidin-2-YL)-acetic acid**. While a complete, verified set of spectra for the (R)-enantiomer is not readily available in the public domain, typical chemical shifts for the Fmoc group and piperidine ring protons are well-established. Researchers should verify the identity of their material using standard analytical techniques.

Note: The following represents expected spectral characteristics and requires experimental verification.

- **¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the Fmoc group (typically in the range of 7.30-7.80 ppm), the methylene

protons of the Fmoc group, and the protons of the piperidine ring and the acetic acid side chain.

- ^{13}C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the Fmoc and acetic acid groups, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the piperidine ring.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Experimental Protocols

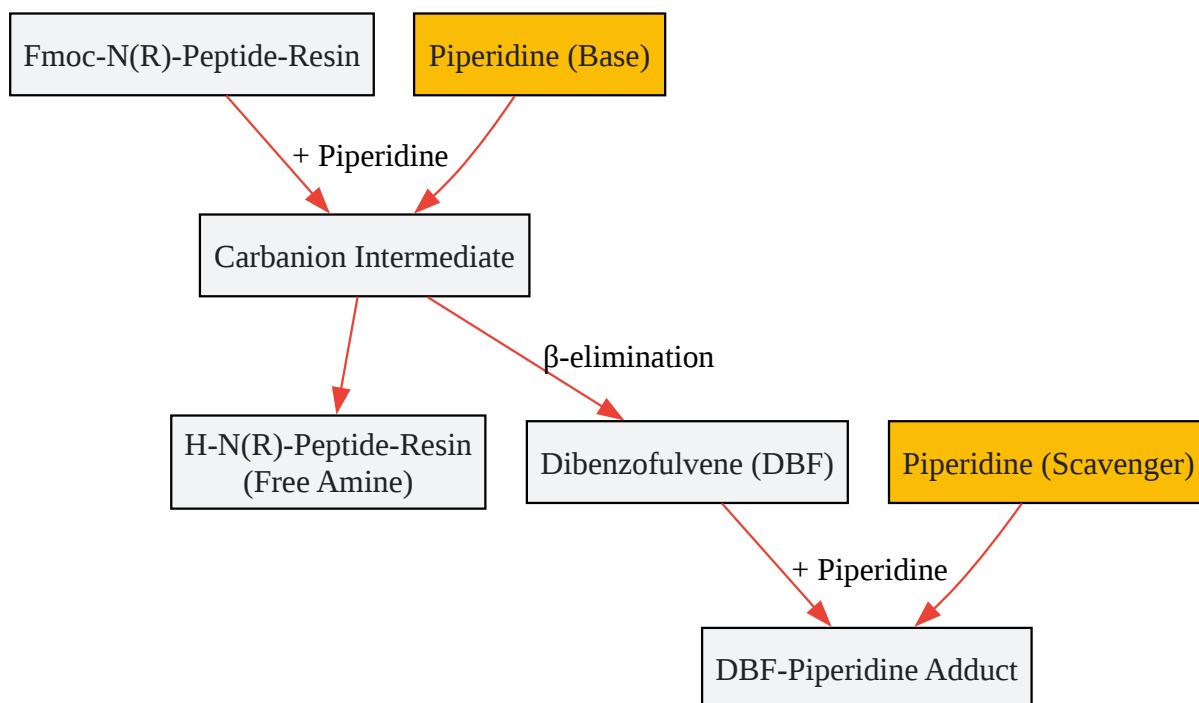
(R)-(1-Fmoc-piperidin-2-YL)-acetic acid is typically synthesized from (R)-piperidine-2-carboxylic acid (D-pipecolic acid). The synthesis involves the protection of the secondary amine of the piperidine ring with the Fmoc group.

General Synthetic Approach:

A common method for the synthesis of Fmoc-protected amino acids involves the reaction of the amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.[2]

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of **(R)-(1-Fmoc-piperidin-2-YL)-acetic acid**.


Applications in Drug Development and Peptide Synthesis

The primary application of **(R)-(1-Fmoc-piperidin-2-YL)-acetic acid** is as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect other protecting groups commonly used in peptide synthesis. This orthogonality is a cornerstone of the Fmoc/tBu strategy.

Role in Solid-Phase Peptide Synthesis (SPPS):

In SPPS, the carboxylic acid group of **(R)-(1-Fmoc-piperidin-2-YL)-acetic acid** is activated and coupled to the free amine of a growing peptide chain attached to a solid support. The Fmoc group protects the piperidine nitrogen from participating in the coupling reaction. After coupling, the Fmoc group is removed, typically with a solution of piperidine in DMF, to expose the secondary amine for the next coupling step.

Fmoc Deprotection Mechanism in SPPS:

[Click to download full resolution via product page](#)

Caption: Mechanism of Fmoc deprotection using piperidine in SPPS.

The incorporation of the piperidine scaffold can introduce conformational constraints into a peptide backbone, which can be advantageous for:

- Enhancing biological activity: By locking the peptide into a bioactive conformation.
- Improving metabolic stability: The non-natural amino acid structure can confer resistance to enzymatic degradation.

- Modulating receptor selectivity: The rigid structure can lead to more specific interactions with biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **(R)-(1-Fmoc-piperidin-2-YL)-acetic acid** is not readily available, general laboratory safety precautions for handling fine chemicals should be observed.[6]

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
- Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures are often between -20°C and 8°C.[2]
- Incompatibilities: Avoid strong oxidizing agents and strong acids.[6]
- Hazardous Decomposition Products: Upon combustion, may produce oxides of carbon and nitrogen.[6]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet or professional chemical handling advice. Always consult the appropriate safety documentation before handling this or any other chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1-((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid | 105751-19-7 [smolecule.com]
- 3. nbinno.com [nbino.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- To cite this document: BenchChem. [(R)-(1-Fmoc-piperidin-2-YL)-acetic acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062923#r-1-fmoc-piperidin-2-yl-acetic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com